molecular formula C13H10F2N4 B2450315 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline CAS No. 256955-21-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline

Cat. No. B2450315
M. Wt: 260.248
InChI Key: NCYKEJOUNOPSOW-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline (BTA) is a compound that has gained significant attention in scientific research due to its unique properties. BTA is a heterocyclic compound that contains a benzotriazole ring and a difluoroaniline moiety. This compound has been synthesized using various methods, and its applications in scientific research have been extensively studied.

Scientific Research Applications

Synthesis and Reactivity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline and its derivatives have been extensively studied for their synthesis and reactivity. For instance, Huang Yang, Song Li, and L. Tang (2016) investigated the synthesis of triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole, revealing its variable coordination modes in different complexes (Huang Yang et al., 2016). Similarly, Su-Qing Wang, F. Jian, and Huan-Qiang Liu (2008) prepared N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, highlighting its planar structure and intramolecular hydrogen bonding (Wang et al., 2008).

Biological Activity

Research has also focused on the biological activity of these compounds. Ritu Sharma, Pushkal Samadhiya, S. D. Srivastava, and S. Srivastava (2011) synthesized a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and screened them for antibacterial, antifungal, and antitubercular activities (Sharma et al., 2011).

Phototransformation and Environmental Degradation

Langping Wu, Shamsunnahar Suchana, R. Flick, Steffen Kümmel, H. Richnow, and E. Passeport (2021) characterized the phototransformation mechanisms of 1H-benzotriazole, an important environmental aspect for understanding the degradation pathways of these compounds in aquatic environments (Wu et al., 2021).

Material Science Applications

In the field of material science, Eda Rende, Cihan Kiliç, Y. Udum, D. Toffoli, and L. Toppare (2014) explored the electrochromic properties of polymers synthesized from benzotriazole and N-functionalized 2,5-di(2-thienyl)-1H-pyrrole units, demonstrating their potential as active layers in various device applications (Rende et al., 2014).

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4/c14-9-5-6-10(15)12(7-9)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKEJOUNOPSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline

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